2-Fluoro-4-(methoxymethoxy)aniline

Description

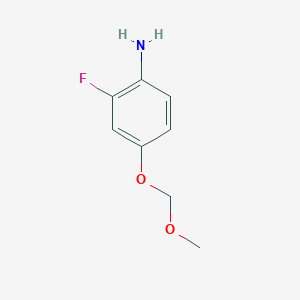

2-Fluoro-4-(methoxymethoxy)aniline is a fluorinated aniline derivative characterized by a fluorine atom at the ortho position (C2) and a methoxymethoxy group (-OCH2OCH3) at the para position (C4) of the benzene ring. The methoxymethoxy group, an ether-linked substituent, imparts unique electronic and steric properties, distinguishing it from simpler analogs like methoxy (-OCH3) or hydroxyl (-OH) derivatives. This compound is primarily utilized in pharmaceutical synthesis, where its substituents enhance metabolic stability and modulate reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C8H10FNO2 |

|---|---|

Molecular Weight |

171.17 g/mol |

IUPAC Name |

2-fluoro-4-(methoxymethoxy)aniline |

InChI |

InChI=1S/C8H10FNO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |

InChI Key |

NGCGAMJZZRNKEF-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Fluoro-4-(methoxymethoxy)aniline with structurally related aniline derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Electronic and Steric Effects

Table 1: Key Properties of Selected Aniline Derivatives

Key Observations:

- Electronic Effects : The methoxymethoxy group donates electrons via oxygen lone pairs, enhancing ring electron density compared to electron-withdrawing groups like -OCF3 or -SF5. This increases the nucleophilicity of the aniline’s amine group, favoring electrophilic substitution reactions .

- Steric Effects : The methoxymethoxy group introduces significant steric hindrance, which can slow down reactions at the aromatic ring but improve metabolic stability in drug candidates by shielding reactive sites .

Challenges and Limitations

- Synthesis Complexity : Introducing the methoxymethoxy group requires multi-step protection/deprotection strategies, increasing synthesis time and cost compared to simpler analogs .

- Solubility : While the methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), it reduces water solubility, complicating formulation for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.